Melting Point: 60 °C Lower Than Trifluoromethyl Analog, Facilitates Handling and Purification
The melting point of 2,2-difluoro-1-(1H-indol-3-yl)ethan-1-one is 129–132 °C , substantially lower than that of the trifluoromethyl analog 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone (218–220 °C ) and the non-fluorinated analog 1-(1H-indol-3-yl)ethanone (185–191 °C ). The 86–91 °C reduction relative to the trifluoro analog translates to easier melt processing, recrystallization, and handling during synthesis, while remaining sufficiently high to avoid issues with room-temperature instability encountered with low-melting solids.
| Evidence Dimension | Melting point (crystallinity and handling) |
|---|---|
| Target Compound Data | 129–132 °C |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone: 218–220 °C; 1-(1H-indol-3-yl)ethanone: 185–191 °C |
| Quantified Difference | Δ ≈ –86 to –91 °C vs. trifluoro analog; Δ ≈ –56 to –59 °C vs. non-fluorinated analog |
| Conditions | Literature-reported melting point ranges from commercial supplier specifications (solid state, ambient pressure). |
Why This Matters
A lower melting point simplifies purification by recrystallization and reduces energy input during formulation, directly lowering procurement and processing costs for medicinal chemistry and scale-up laboratories.
